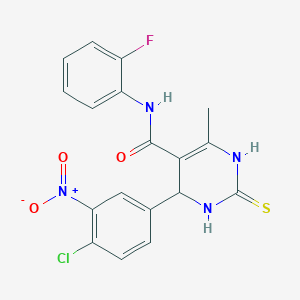

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a bicyclic core with a thioxo group at position 2 and a carboxamide substituent at position 3. Its structure features a 4-chloro-3-nitrophenyl group at position 4 and an N-(2-fluorophenyl) moiety, contributing to its unique electronic and steric properties. The 6-methyl group enhances lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O3S/c1-9-15(17(25)22-13-5-3-2-4-12(13)20)16(23-18(28)21-9)10-6-7-11(19)14(8-10)24(26)27/h2-8,16H,1H3,(H,22,25)(H2,21,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIIBQKSUSBZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and substituents of similar tetrahydropyrimidine derivatives:

Key Observations :

- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound introduces moderate electronegativity and steric hindrance, contrasting with the 2-chlorophenyl group in , which may alter binding kinetics .

- Trifluoromethyl Substitutions : Compounds with trifluoromethyl groups (e.g., ) exhibit increased metabolic stability and lipophilicity but may reduce solubility compared to the nitro-substituted target compound .

Crystallographic and Stability Considerations

- Hydrogen Bonding : Analogous compounds (e.g., ) exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing the tetrahydropyrimidine ring . The target compound’s 2-fluorophenyl group may disrupt such interactions, affecting crystallinity.

- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions (observed in ) are critical for lattice stability in analogs, suggesting similar packing motifs for the target compound .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing chloro and nitro groups on the phenyl ring) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in the tetrahydropyrimidine core .

- Mass Spectrometry (MS): Validates molecular weight and detects fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and identifies trace impurities (e.g., unreacted intermediates) .

What are the common impurities formed during synthesis, and how can they be identified and mitigated?

Basic Research Question

- Common Impurities:

- Uncyclized intermediates: Due to incomplete cyclization.

- Oxidation by-products: Nitro group reduction or thioxo oxidation.

- Mitigation Strategies:

How can crystallographic software like SHELX resolve ambiguities in the compound’s molecular structure derived from X-ray diffraction data?

Advanced Research Question

- SHELX Workflow:

- Ambiguity Resolution:

- Validation: Check R-factors (<5%) and electron density maps for missing atoms .

How can contradictory biological activity data in antimicrobial assays be addressed methodologically?

Advanced Research Question

- Root Causes:

- Solutions:

How do hydrogen bonding patterns inferred from crystal packing analysis inform the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) chains for dimer formation) .

- Design Implications:

What catalytic strategies optimize eco-friendly synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.